molecular formula C14H22N4O2S2 B7056373 N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide

Cat. No.: B7056373
M. Wt: 342.5 g/mol
InChI Key: PLXXBHUQFLXZGJ-UHFFFAOYSA-N
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Description

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide is a complex organic compound that features a thiazole ring and an imidazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4,5-dimethylthiazole with an appropriate alkylating agent to introduce the propan-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets. The thiazole and imidazole rings can interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antiviral activity by interfering with viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide is unique due to its specific combination of thiazole and imidazole rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)propan-2-yl]-1-ethyl-2-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2S2/c1-7-18-8-12(16-11(18)4)22(19,20)17-14(5,6)13-15-9(2)10(3)21-13/h8,17H,7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXXBHUQFLXZGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)NC(C)(C)C2=NC(=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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